![molecular formula C25H26N2O5S B2935724 N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide CAS No. 727689-19-2](/img/structure/B2935724.png)
N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by researchers at the University of North Carolina at Chapel Hill and has since been used in various studies to investigate the mechanism of action of histone methyltransferases.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide works by binding to the active site of G9a and GLP, thereby preventing the transfer of methyl groups to histone H3 lysine 9 (H3K9) and inhibiting the formation of heterochromatin. This leads to changes in gene expression that can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, cell differentiation, and development. It has also been shown to have anti-tumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide in lab experiments is its selectivity for G9a and GLP, which allows researchers to specifically target these enzymes without affecting other histone methyltransferases. However, one limitation is that this compound is not very potent and requires high concentrations to achieve inhibition of G9a and GLP.
Direcciones Futuras
There are several future directions for research involving N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide. One area of interest is the development of more potent inhibitors of G9a and GLP that could be used in therapeutic applications. Another area of interest is the investigation of the role of histone methyltransferases in various diseases, including cancer and neurological disorders. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its anti-tumor activity.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide involves several steps, including the reaction of 5-hydroxy-1,3-benzodioxole with 4-(tert-butyl)phenylsulfonyl chloride to form 5-(4-tert-butylphenylsulfonyl)-1,3-benzodioxole. This compound is then reacted with 4-aminobenzylamine to produce N-(5-hydroxy-1,3-benzodioxol-4-yl)-4-[(4-tert-butylphenyl)sulfonylamino]benzylamine, which is then converted to this compound through a series of reactions involving acylation and deprotection.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide has been widely used in scientific research as a tool to investigate the role of histone methyltransferases in various biological processes, including gene expression, cell differentiation, and development. It has been shown to selectively inhibit the activity of G9a and GLP, two histone methyltransferases that play important roles in regulating gene expression.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-25(2,3)19-8-11-21(12-9-19)33(29,30)26-15-17-4-6-18(7-5-17)24(28)27-20-10-13-22-23(14-20)32-16-31-22/h4-14,26H,15-16H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIAOLHUSDGQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

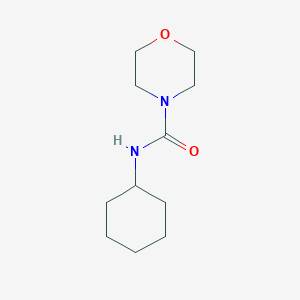
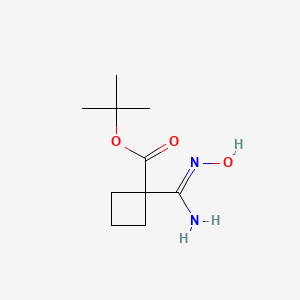
![5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935645.png)
![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)
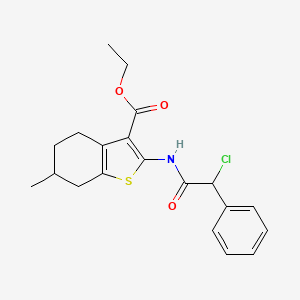
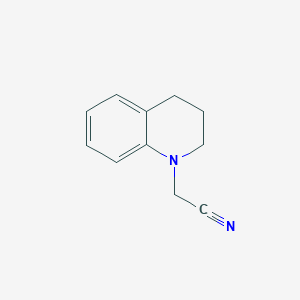

![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)
![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2935656.png)
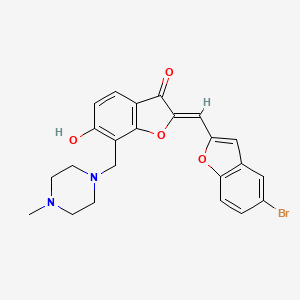
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)
![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)
![2-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2935664.png)